![molecular formula C11H15NO2 B1582101 Isobutyl anthranilate CAS No. 7779-77-3](/img/structure/B1582101.png)
Isobutyl anthranilate
Overview
Description
Isobutyl anthranilate is a synthetic compound that is commonly used in the fragrance industry. It has a fruity, floral scent and is often used in perfumes, lotions, and other scented products. However, isobutyl anthranilate has also been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Food Ingredients
Isobutyl Anthranilate is a key platform chemical in high demand for synthesizing food ingredients . It is used in the food industry due to its fruity odor and flavor .
Perfumes
Isobutyl Anthranilate is used in the perfume industry. Its fruity odor makes it a desirable ingredient in the formulation of various fragrances .
Dyes
Anthranilate, a component of Isobutyl Anthranilate, is used in the synthesis of a broad range of dyes .
Crop Protection Compounds
Anthranilate is used in the production of crop protection compounds. These compounds help protect crops from pests and diseases, thereby increasing yield .
Pharmaceuticals
Anthranilate is used in the pharmaceutical industry for the synthesis of various drugs .
Plastics
Anthranilate is also used in the plastics industry. It is used in the synthesis of certain types of plastics .
Genetic Toxicity Evaluation
Isobutyl Anthranilate has been used in genetic toxicity evaluations, such as the Salmonella/E.coli Mutagenicity Test or Ames Test .
Microbial-based Production Strategies
Microbial-based anthranilate production strategies have been developed to overcome the unstable and expensive supply of anthranilate via chemical synthesis from non-renewable resources . For example, an Escherichia coli cell factory has been engineered for anthranilate over-production , and Saccharomyces cerevisiae has been engineered for improved anthranilate production .
Mechanism of Action
Target of Action
Isobutyl anthranilate, a derivative of anthranilic acid, primarily targets enzymes such as L-amino-acid oxidase and D-amino-acid oxidase . These enzymes play a crucial role in the metabolism of amino acids in humans .
Mode of Action
It is known to hydrolyze under acidic or basic conditions . This suggests that it may interact with its targets by undergoing hydrolysis, leading to changes in the enzymatic activity.
Biochemical Pathways
Isobutyl anthranilate is involved in the biosynthesis of tryptophan from chorismate in microorganisms and plants . It is a key metabolite in the aromatic amino acid biosynthetic pathway . The enzyme anthranilate phosphoribosyltransferase catalyzes the second reaction in this pathway, where a phosphoribosyl group is transferred from 5-phospho-D-ribose 1-diphosphate (PRPP) to anthranilate, forming N-(5-phosphoribosyl)-anthranilate (PRA) . This pathway is crucial for the production of various secondary metabolites essential for plant growth and protein biosynthesis in microorganisms .
Result of Action
It is known that anthranilic acid and its derivatives are used in synthesizing food ingredients, dyes, perfumes, crop protection compounds, pharmaceuticals, and plastics . This suggests that Isobutyl anthranilate may have similar applications and effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isobutyl anthranilate. For instance, it is known to hydrolyze under acidic or basic conditions , suggesting that pH levels can affect its stability and action.
properties
IUPAC Name |
2-methylpropyl 2-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCLJQFCMRCPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Record name | ISOBUTYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20535 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025460 | |
Record name | Isobutyl anthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl anthranilate is a brown liquid. Insoluble in water. (NTP, 1992), Colourless to pale yellow liquid; Faint orange blossom-like aroma | |
Record name | ISOBUTYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20535 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
313 to 315 °F at 13.5 mmHg (NTP, 1992), 118.00 to 122.00 °C. @ 3.00 mm Hg | |
Record name | ISOBUTYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20535 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-Methylpropyl 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Insoluble (NTP, 1992), Insoluble in water; Soluble in oils, Soluble (in ethanol) | |
Record name | ISOBUTYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20535 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.057-1.063 | |
Record name | Isobutyl anthranilate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1528/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isobutyl anthranilate | |
CAS RN |
7779-77-3 | |
Record name | ISOBUTYL ANTHRANILATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20535 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isobutyl anthranilate | |
Source | CAS Common Chemistry | |
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Record name | Isobutyl anthranilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779773 | |
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Record name | Benzoic acid, 2-amino-, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Isobutyl anthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8025460 | |
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Record name | Isobutyl anthranilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.034 | |
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Record name | ISOBUTYL ANTHRANILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VU4JGT90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Methylpropyl 2-aminobenzoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035072 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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